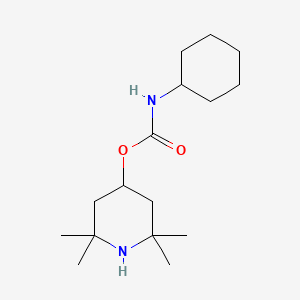
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and a cyclohexylcarbamate group. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:
Preparation of 2,2,6,6-Tetramethylpiperidine: This can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone through a reduction process using hydrazine and a base.
Reaction with Cyclohexyl Isocyanate: The 2,2,6,6-Tetramethylpiperidine is then reacted with cyclohexyl isocyanate in an inert solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby inhibiting their activity or modifying their function. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A related compound used as a radical scavenger and in oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound used in the synthesis of various piperidine derivatives.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate is unique due to its combination of a piperidine ring with a cyclohexylcarbamate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Properties
CAS No. |
26275-93-4 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H30N2O2/c1-15(2)10-13(11-16(3,4)18-15)20-14(19)17-12-8-6-5-7-9-12/h12-13,18H,5-11H2,1-4H3,(H,17,19) |
InChI Key |
KPQYTXOCFDUOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


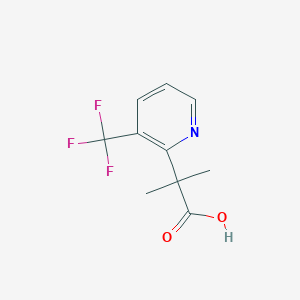

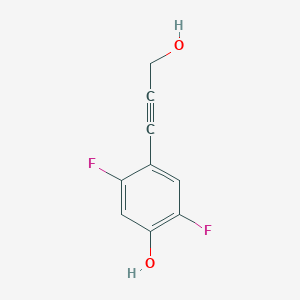

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
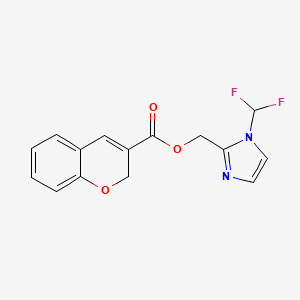
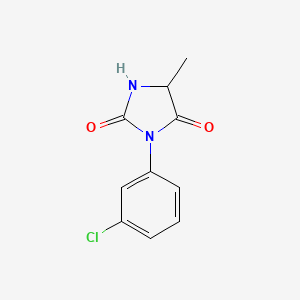
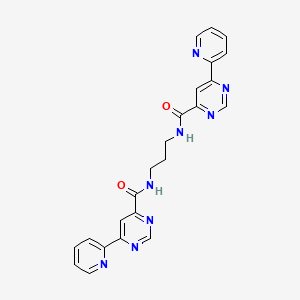


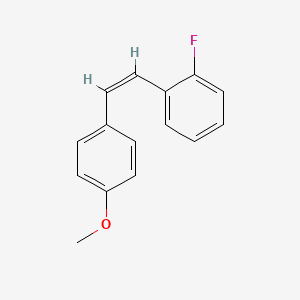
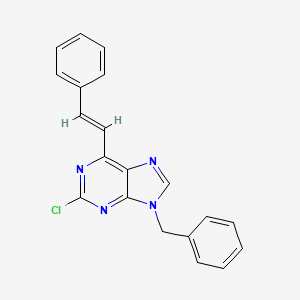
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

